Methyl 2-chloro-4-propylbenzoate

Description

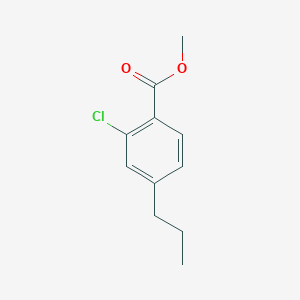

Methyl 2-chloro-4-propylbenzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxylic acid position, a chlorine atom at the 2-position, and a propyl group at the 4-position of the benzene ring (Fig. 1). Structurally, the chlorine and propyl substituents likely influence its physicochemical properties, such as polarity, solubility, and volatility, compared to simpler benzoate esters.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

methyl 2-chloro-4-propylbenzoate |

InChI |

InChI=1S/C11H13ClO2/c1-3-4-8-5-6-9(10(12)7-8)11(13)14-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

JYWCIJMCOHVZLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-propylbenzoate typically involves the esterification of 2-chloro-4-propylbenzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-chloro-4-propylbenzoic acid+methanolacid catalystMethyl 2-chloro-4-propylbenzoate+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-propylbenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-propylbenzoic acid and methanol.

Oxidation: The propyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Ester hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products

Nucleophilic substitution: Substituted benzoates with different functional groups.

Ester hydrolysis: 2-chloro-4-propylbenzoic acid and methanol.

Oxidation: Carboxylic acids or aldehydes derived from the propyl group.

Scientific Research Applications

Methyl 2-chloro-4-propylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-propylbenzoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Methyl Salicylate (Methyl 2-hydroxybenzoate)

Methyl salicylate, a methyl ester of salicylic acid, is a volatile organic compound (VOC) widely used in fragrances and pharmaceuticals. Key differences include:

- Substituents : Methyl salicylate features a hydroxyl group at the 2-position, whereas Methyl 2-chloro-4-propylbenzoate has chlorine and propyl groups.

- Volatility : Methyl salicylate is highly volatile (vapor pressure: ~0.1 mmHg at 25°C), making it suitable for aerosol applications . The chlorine and propyl groups in this compound likely reduce volatility due to increased molecular weight and steric hindrance.

- Applications : Methyl salicylate is utilized in topical analgesics and flavorings, while this compound’s discontinued status implies specialized or obsolete uses .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Diterpene-derived methyl esters, such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester, are natural products isolated from plant resins (e.g., Austrocedrus chilensis) . Comparisons include:

- Structural Complexity : Diterpene esters have polycyclic frameworks (e.g., labdane or abietane skeletons), whereas this compound is a simpler aromatic ester.

- Molecular Weight : Diterpene esters (e.g., torulosic acid methyl ester, MW ~350 g/mol) are significantly larger than this compound (estimated MW ~212 g/mol).

General Methyl Ester Properties

Table 3 from IC-AMCE 2023 summarizes typical methyl ester properties, which may infer trends for this compound :

Research Findings and Limitations

- Structural Analogues : Substituted benzoate esters with halogen or alkyl groups are often explored for pesticidal or polymer applications, though direct studies on this compound are absent in the provided evidence.

- Gaps in Data : Physical properties (melting point, solubility) for this compound remain uncharacterized in the evidence, necessitating extrapolation from structurally similar compounds.

Biological Activity

Methyl 2-chloro-4-propylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and applications in various fields, drawing from diverse sources.

Molecular Structure and Composition

this compound has the molecular formula . The compound features a benzoate structure with a chlorine atom and a propyl group at specific positions, which significantly influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.68 g/mol |

| Functional Groups | Ester, Chlorine |

Biological Activity

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research highlighted the compound's ability to inhibit cell growth in human colorectal cancer (HCT116) and leukemia cell lines (CCRF-CEM) with IC50 values indicating effective concentrations for therapeutic applications .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 15 | High |

| CCRF-CEM | 10 | Moderate |

| A549 (Lung) | 20 | Moderate |

| U2OS (Osteosarcoma) | 25 | Low |

Mechanism of Action

The biological activity of this compound is thought to involve the induction of apoptosis in cancer cells. Studies suggest that the compound can disrupt cell cycle progression, leading to increased populations of cells in the G2/M phase and a rise in apoptotic cells .

Case Studies

-

Study on Colorectal Cancer Cells

A study investigated the effects of this compound on HCT116 cells. The results demonstrated significant inhibition of cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent. -

Leukemia Cell Line Analysis

In another study focusing on CCRF-CEM cells, treatment with the compound resulted in substantial cytotoxicity, with detailed analyses revealing alterations in cell morphology consistent with apoptosis.

Applications

Pharmaceutical Development

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specific pathways involved in disease processes .

Potential Use in Drug Formulations

Given its anticancer properties, there is potential for this compound to be developed into formulations aimed at treating specific types of cancer. Further research is needed to explore its efficacy and safety profiles in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.